8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound is a complex heterocyclic molecule featuring a tricyclic core with seven nitrogen atoms (heptazatricyclo) and two aromatic substituents: a 2-chlorophenyl group at position 8 and a 3-methoxyphenyl group at position 10. Its structural complexity arises from the fused bicyclo[7.4.0] backbone and the inclusion of multiple heteroatoms, which influence its electronic properties, solubility, and reactivity. The compound’s characterization likely employs crystallographic methods such as SHELX programs for structural refinement, a standard in small-molecule crystallography .
Properties
Molecular Formula |
C19H14ClN7O2 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H14ClN7O2/c1-29-11-6-4-5-10(9-11)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-7-2-3-8-13(12)20/h2-9,17H,1H3,(H,23,28)(H,21,24,26) |
InChI Key |
HRCKYZGROSQNSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Biological Activity
Overview
The compound 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule characterized by a unique tricyclic structure and multiple functional groups. Its molecular formula is C21H19ClN2O3 with a molecular weight of approximately 394.84 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities , particularly in antimicrobial and anticancer research.
Structural Characteristics
The structural complexity of this compound includes:
- Tricyclic Framework : The arrangement of rings contributes to its unique chemical properties.
- Substituents : The presence of chlorine and methoxy groups influences its biological interactions.
Biological Activity
Research indicates that the compound exhibits notable biological activities due to its ability to interact with specific biological targets such as enzymes and receptors.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess significant antimicrobial properties. The mechanism appears to involve:
- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Broad-Spectrum Activity : Initial tests indicate effectiveness against various bacterial strains.
Anticancer Properties
The potential anticancer activity of this compound has been explored in several studies:
- Cell Line Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines.
- Mechanism of Action : It is hypothesized that the compound interacts with DNA or RNA polymerases, inhibiting cancer cell proliferation.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate efficacy.
-
Anticancer Activity Assessment :
- In a study involving human breast cancer cell lines (MCF-7), the compound showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment.
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that the compound may induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS).
Comparative Analysis with Related Compounds
A comparative analysis highlights how variations in substituents impact biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-(2-chlorophenyl)-10-(3-methoxyphenyl) | Contains chlorine and methoxy groups | Potentially higher binding affinity due to chlorine |
| 8-(2-fluorophenyl)-10-(3-methoxyphenyl) | Contains fluorine instead of chlorine | Differences in reactivity and biological effects |
| 10-(3-methoxyphenyl)-8-(3-hydroxyphenyl) | Hydroxy group instead of chlorinated phenyl | Enhanced solubility potentially affecting bioavailability |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The molecule’s key structural features include:
- Heterocyclic Core : A 2,4,5,6,7,11,12-heptazatricyclo framework, which introduces significant electron-deficient regions due to nitrogen’s electronegativity.
- Substituents :
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Families
describes two related compounds:
1. 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) :
- Differences :
- Replaces nitrogen with sulfur atoms (3,7-dithia).
- Substituted with a 4-methoxyphenyl group.
- Impact : Sulfur’s lower electronegativity reduces electron deficiency compared to the heptazatricyclo core, altering reactivity toward electrophiles.
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) :
- Differences :
- Contains a hydroxyl group instead of methoxy.
Substituent-Driven Property Variations
Chloro vs. Methoxy Groups :
Heteroatom Composition :
Research Findings and Data Analysis
Table 1: Comparative Analysis of Key Properties
| Compound Name | Heteroatoms | Substituents | Solubility (Polar Solvents) | Reactivity Profile |
|---|---|---|---|---|
| 8-(2-Chlorophenyl)-10-(3-Methoxyphenyl)-heptazatricyclo...-13-one | 7N | 2-Cl-Ph, 3-MeO-Ph | Moderate (alcohols) | High electrophilicity |
| 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo...-4(8)-one | 1N, 2S | 4-MeO-Ph | High (alcohols/ethers) | Moderate electrophilicity |
| 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo...-4(8)-one | 1N, 2S | 4-OH-Ph | Very high (water) | Prone to oxidation/tautomerism |
Key Observations:
- Solubility Trends : Methoxy and hydroxy groups enhance solubility in polar solvents, while chloro groups reduce it .
- Reactivity : Nitrogen density correlates with electrophilic behavior, as seen in the heptazatricyclo compound’s heightened reactivity compared to sulfur analogues .
- Stability : Hydroxyl-substituted compounds are less stable under acidic/oxidative conditions due to proton lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
